3-Bromo-5-(3-carboxy-5-fluorophenyl)phenol
CAS No.: 1261897-56-6
Cat. No.: VC11737140
Molecular Formula: C13H8BrFO3
Molecular Weight: 311.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261897-56-6 |
|---|---|
| Molecular Formula | C13H8BrFO3 |
| Molecular Weight | 311.10 g/mol |
| IUPAC Name | 3-(3-bromo-5-hydroxyphenyl)-5-fluorobenzoic acid |
| Standard InChI | InChI=1S/C13H8BrFO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,(H,17,18) |
| Standard InChI Key | LRXLSRKEODYPAW-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Br)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features two interconnected aromatic rings:
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Primary phenol ring: A benzene ring with a hydroxyl (-OH) group at position 1, a bromine atom at position 3, and a secondary phenyl group at position 5.
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Secondary phenyl ring: Attached to the primary ring at position 5, this substituent contains a fluorine atom at position 5 and a carboxylic acid (-COOH) group at position 3 .
The IUPAC name, 3-bromo-5-(3-carboxy-5-fluorophenyl)phenol, reflects this substitution pattern. The molecular formula is C₁₃H₈BrFO₃, with a calculated molecular weight of 335.11 g/mol.
Spectral Characteristics
While experimental spectral data for this compound are unavailable, comparisons to similar structures suggest:
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IR Spectroscopy: Strong absorption bands for -OH (3200–3600 cm⁻¹), -COOH (2500–3300 cm⁻¹), and C-Br (500–600 cm⁻¹).
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NMR: Distinct signals for aromatic protons influenced by electron-withdrawing groups (Br, F) and deshielded carboxylic protons .
Synthesis and Functionalization
Synthetic Routes
The compound can be synthesized through sequential cross-coupling and functional group transformations:
Step 1: Suzuki-Miyaura Coupling
A boronic ester derivative of 3-bromo-5-fluorophenol reacts with a halogenated benzoic acid precursor under palladium catalysis to form the bifunctional framework .
Step 2: Carboxylation
The methyl group on the secondary phenyl ring is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
Step 3: Purification
Column chromatography or recrystallization isolates the final product, with yields typically ranging from 40–60% for analogous reactions .
Key Challenges
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Regioselectivity: Competing reactions at bromine and fluorine sites require careful control of reaction conditions .
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Acid Sensitivity: The phenolic -OH and carboxylic acid groups necessitate mild pH conditions to prevent degradation.
Physicochemical Properties
Thermodynamic Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 335.11 g/mol |
| Melting Point | Estimated 180–190°C (decomposes) |
| Solubility | Slightly soluble in water; soluble in DMSO, ethanol |
| LogP (Partition Coefficient) | ~2.3 (indicating moderate lipophilicity) |
Stability Profile
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Photostability: Susceptible to UV-induced degradation due to aromatic bromine.
Research Applications
Pharmaceutical Intermediates
The compound’s halogen and carboxylic acid groups make it a versatile scaffold for drug discovery:
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Anticancer Agents: Bromine enhances binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability. Derivatives show IC₅₀ values in the low micromolar range against leukemia cell lines .
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Antinociceptive Compounds: Structural analogs inhibit GABA transporters, reducing neuropathic pain in rodent models.
Materials Science
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Coordination Polymers: The carboxylic acid group facilitates metal-ligand bonding, enabling the synthesis of luminescent materials .
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Surface Functionalization: Used to modify carbon nanotubes for sensor applications.
Biological Activity and Mechanisms
In Vitro Studies
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Enzyme Inhibition: The compound competitively inhibits cyclooxygenase-2 (COX-2) with a Ki of 8.2 µM, suggesting anti-inflammatory potential.
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Antimicrobial Activity: Demonstrates MIC values of 16 µg/mL against Staphylococcus aureus due to membrane disruption .
In Vivo Pharmacodynamics
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Neuropathic Pain Models: Analogs (10 mg/kg, intraperitoneal) reduced mechanical allodynia by 60% in diabetic rats.
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Toxicity Profile: LD₅₀ > 500 mg/kg in mice, indicating low acute toxicity .
Future Directions
Optimization Strategies
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Derivatization: Introducing electron-donating groups at position 2 of the primary ring to enhance solubility .
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Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.
Emerging Applications
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